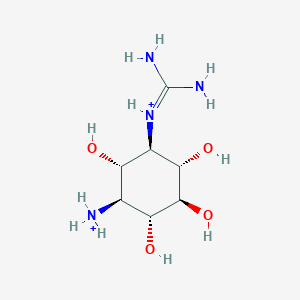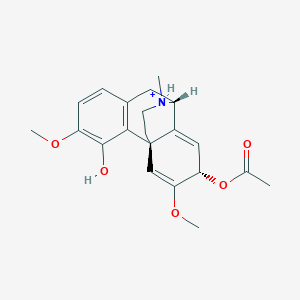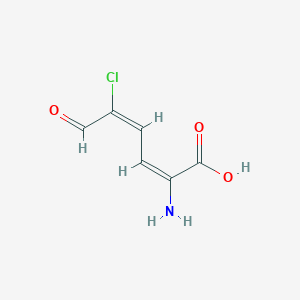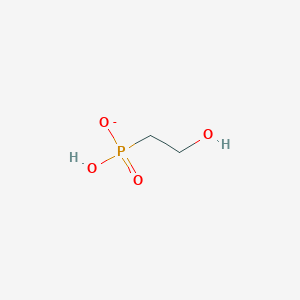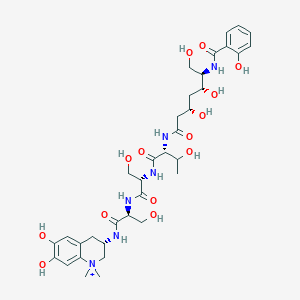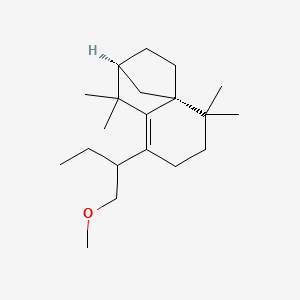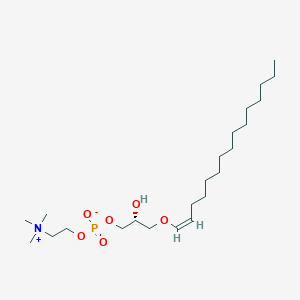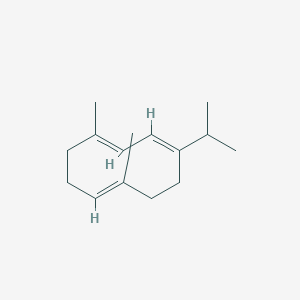
germacrene C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germacrene C is a sesquiterpenoid derived from germacrane by dehydrogenation at the 1,2- 3,4- and 7,8-positions. It is a germacrene and a sesquiterpene.
Aplicaciones Científicas De Investigación
Germacrene C Synthesis and Characteristics
This compound has been identified as a key component in various plant oils, exhibiting significant roles in plant biochemistry. In a study by Colby et al. (1998), this compound was found as the most abundant sesquiterpene in the leaf oil of Lycopersicon esculentum. This study also involved the isolation and characterization of a this compound synthase cDNA, providing insights into its biosynthetic pathway (Colby et al., 1998). Another study by König et al. (1996) reported on the sesquiterpene constituents of the liverwort Preissia quadrata, where this compound was a major constituent, indicating its ecological role in various plant species (König et al., 1996).
This compound in Essential Oils and Perfumery
Feger et al. (2001) investigated the composition of various citrus peel oils and found that this compound was a significant component in many of them. This research highlights the importance of this compound in the fragrance industry, particularly in the formulation of citrus-based scents (Feger et al., 2001).
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1E,3E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-1,3,7-triene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,11-12H,5,7-8,10H2,1-4H3/b13-6+,14-9+,15-11+ |
Clave InChI |
WYGLLWYGQRUNLF-XZCMGSLHSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/C=C(\CC1)/C(C)C)/C |
SMILES canónico |
CC1=CCCC(=CC=C(CC1)C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
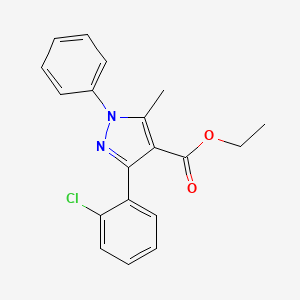
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
